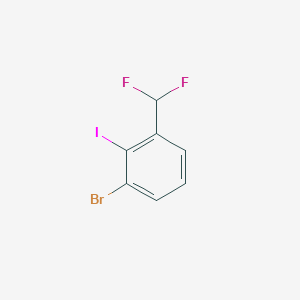

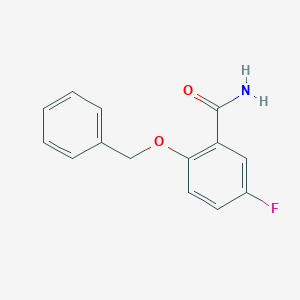

1-Bromo-3-(difluoromethyl)-2-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-(difluoromethyl)-2-iodobenzene (BDFI) is a synthetic compound that has been used in a variety of scientific research applications. BDFI has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis of Benzofurans

1-Bromo-2-iodobenzenes, a category which includes 1-Bromo-3-(difluoromethyl)-2-iodobenzene, are used in CuI-catalyzed domino processes to create 2,3-disubstituted benzofurans. This involves an intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of variously substituted benzofurans (Lu et al., 2007).

Access to 1,2-Dibromobenzenes

1,2-Dibromobenzenes, which are precursors for various organic transformations, can be synthesized using 1-Bromo-3-(difluoromethyl)-2-iodobenzene. This process involves regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Synthesis of Dihydrodibenzo[b,d]furan-1(2H)-ones

1-Bromo-2-iodobenzenes are used in Cu-catalyzed reactions with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This highly regioselective process involves Ullmann-type C-arylation and O-arylation, resulting in diverse substituted products (Aljaar et al., 2012).

Aryne Route to Biaryls

1-Bromo-3-(difluoromethyl)-2-iodobenzene is used in the aryne route to produce biaryls with uncommon substituent patterns. This involves halolithiobiphenyl intermediates and subsequent reactions leading to diverse biaryl structures (Leroux & Schlosser, 2002).

Fluoroalkylation of Iodobenzene

In the study of fluoroalkylation reactions, 1-Bromo-3-(difluoromethyl)-2-iodobenzene plays a role in understanding the influence of R substituents on the reactivity of α,α-difluoroalkyl copper species (Zhu et al., 2015).

Electrochemical Fluorination Studies

The compound is also studied in electrochemical fluorination processes. This involves understanding side-reactions during the fluorination of halobenzenes, contributing to the knowledge of reaction mechanisms in electrochemical processes (Horio et al., 1996).

Ring Expansion to Alumacyclonona-tetraene

1-Bromo-3-(difluoromethyl)-2-iodobenzene is involved in ring expansion processes, specifically in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This showcases its role in the creation of complex organic structures with potential applications in various fields (Agou et al., 2015).

Regioflexible Substitution of Difluorobenzene

The compound aids in demonstrating the effectiveness of modern organometallic methods, specifically in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

Propriétés

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMQECQKFLYDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(difluoromethyl)-2-iodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)

![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)

![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)

![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)

![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)